4-Bromo-1-tert-butyl-2-chlorobenzene
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Description
4-Bromo-1-tert-butyl-2-chlorobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C10H12BrCl and a molecular weight of 247.56 .
Synthesis Analysis
The synthesis of this compound involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . It is also used in the synthesis of 4-tert-butyl-phenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12BrCl . The InChI code for this compound is 1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 .Chemical Reactions Analysis
This compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . It is used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .Physical and Chemical Properties Analysis
This compound is a yellow liquid at room temperature . It has a molecular weight of 247.56 and a density of 1.229 g/mL at 25 °C .Safety and Hazards
Properties
CAS No. |
477720-72-2 |
---|---|
Molecular Formula |
C10H12BrCl |
Molecular Weight |
247.56 g/mol |
IUPAC Name |
4-bromo-1-tert-butyl-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI Key |
OQDAUUZINGUJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
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